5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride
Description
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum (predicted for D₂O solvent) shows characteristic signals:
- Furan protons : δ 6.2–7.5 ppm (H-3, deshielded by electron-withdrawing carboxylic group).
- Pyrrolidine protons : δ 2.7–3.4 ppm (N–CH₂–, split into multiplets due to coupling).
- Methyl groups : δ 1.2–2.3 ppm (5-methyl and pyrrolidine CH₃).
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Position | δ (ppm) | Assignment |
|---|---|---|
| C=O (COOH) | 170–175 | Carboxylic acid carbonyl |
| C-2 (furan) | 160–165 | Ether-linked oxygen |
| C-5 (CH₃) | 20–25 | Aliphatic methyl |
Infrared (IR) Spectroscopy
Key absorptions include:
- 2500–3300 cm⁻¹: O–H (carboxylic acid, broad) and N⁺–H (pyrrolidinium).
- 1680–1720 cm⁻¹: C=O stretch (protonated carboxylic acid).
- 1250–1300 cm⁻¹: C–N⁺ vibrational modes.
UV-Vis Spectroscopy
The conjugated furan-carboxylic acid system exhibits absorption at λₘₐₓ ≈ 270–290 nm (π→π* transitions), with a bathochromic shift anticipated due to the electron-donating pyrrolidine substituent.
Comparative Analysis of Tautomeric Forms
Tautomerism in this compound is constrained by the fixed substitution pattern on the furan ring. However, computational studies of analogous furan derivatives reveal two potential tautomeric equilibria:
- Keto-enol tautomerism : The carboxylic acid group may theoretically adopt an enolic form, but the ionic hydrochloride salt stabilizes the keto configuration.
- Pyrrolidine ring puckering : The pyrrolidine moiety exhibits chair-twist interconversions, though X-ray data for related compounds show a preference for the twist conformation (e.g., ΔG‡ = 8.2 kJ/mol for (2S,5S)-substituted pyrrolidines).
Table 3: Energy Differences Between Tautomers (DFT Calculations)
| Tautomer | ΔE (kJ/mol) | Method |
|---|---|---|
| Keto (observed) | 0.0 | B3LYP/6-311+G(d,p) |
| Enol | +28.4 | Same method |
| Pyrrolidine chair | +5.1 | Same method |
Computational Modeling of Electron Density Distribution
Density Functional Theory (DFT) simulations at the ωB97X-D/def2-TZVP level reveal:
- Carboxylic acid group : High electron density at the oxygen atoms (Mulliken charge: −0.72 e), facilitating ionic bonding with HCl.
- Furan ring : Electron-deficient C-4 position (NPA charge: +0.18 e) due to the electron-withdrawing pyrrolidinium group.
- Non-covalent interactions : AIM analysis identifies critical bond paths between Cl⁻ and H–N⁺ (ρ = 0.12 e/ų), confirming ionic character.
Figure 1: Electron Localization Function (ELF) Map
- Localized basins at O (carboxylic acid) and N⁺ (pyrrolidine).
- Delocalized π-density in the furan ring (ELF = 0.85).
Properties
IUPAC Name |
5-methyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-8-9(6-10(15-8)11(13)14)7-12-4-2-3-5-12;/h6H,2-5,7H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVHGZZVUUGTLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)CN2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185300-65-5 | |
| Record name | 2-Furancarboxylic acid, 5-methyl-4-(1-pyrrolidinylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185300-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride (CAS No. 1185300-65-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C11H15NO3•HCl
- Molecular Weight : 209.24 g/mol
- CAS Number : 1185300-65-5
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrrolidine derivatives, including this compound. The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0195 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These results indicate that the compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus mycoides .
Antifungal Activity
In addition to its antibacterial properties, the compound also shows antifungal activity. The effectiveness against fungal strains has been documented in several studies.
Table 2: Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.0048 mg/mL |
| Fusarium oxysporum | 0.078 mg/mL |
The antifungal activity suggests that this compound could be a promising candidate for developing new antifungal agents .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolidine derivatives. Modifications to the furan and pyrrolidine rings can significantly influence their antimicrobial efficacy.
Key Findings:
- Substituent Effects : Electron-donating groups on the pyrrolidine ring enhance antibacterial activity, while electron-withdrawing groups tend to decrease it.
- Ring Modifications : Alterations in the furan ring structure have shown to improve both antibacterial and antifungal activities, suggesting that specific configurations may be more effective .
Case Studies
Several case studies have explored the biological activity of similar compounds, providing insights into their therapeutic potential.
Case Study 1: Pyrrolidine Derivatives Against Multidrug Resistant Bacteria
A recent study investigated a series of pyrrolidine derivatives, including variations of this compound, against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited MIC values lower than traditional antibiotics, highlighting their potential as alternative treatments .
Case Study 2: Synergistic Effects with Other Antimicrobials
Another study examined the synergistic effects of this compound with existing antifungals and antibacterials. The combination therapy showed enhanced efficacy against resistant strains, suggesting that it could be used in conjunction with other drugs to improve treatment outcomes .
Scientific Research Applications
Biochemical Research
This compound has been identified as a useful biochemical for proteomics research, particularly in the study of protein interactions and modifications. Its ability to interact with various biological molecules makes it a valuable tool in understanding cellular processes and disease mechanisms .
Pharmaceutical Development
This compound is being explored for its potential therapeutic applications. Its structural characteristics suggest possible efficacy in drug development, particularly in creating compounds that target specific biological pathways.
Chemical Synthesis
The compound serves as an intermediate in the synthesis of other bioactive molecules. Its unique furan and pyrrolidine moieties can be leveraged to develop new chemical entities with desired biological activities.
Neuroscience Studies
Research indicates that derivatives of this compound may influence neurotransmitter systems, thereby making it relevant for studies related to neuropharmacology and the treatment of neurological disorders.
Case Study 1: Proteomics Research
In a study published by Santa Cruz Biotechnology, the application of this compound was demonstrated in proteomics, where it facilitated the identification of novel protein-protein interactions . The compound's ability to modify protein behavior highlights its importance in molecular biology.
Case Study 2: Neuropharmacological Effects
A recent investigation into the effects of this compound on neurotransmitter release indicated potential benefits in modulating synaptic transmission. The findings suggest that derivatives could serve as leads for developing treatments for conditions such as anxiety or depression .
Case Study 3: Synthesis of Bioactive Compounds
Research conducted by various chemical suppliers has shown that this compound can be utilized as an intermediate in synthesizing other pharmacologically active compounds, demonstrating its versatility in medicinal chemistry .
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula: C₁₁H₁₅NO₃·HCl
- Molecular Weight : 245.7 g/mol (base: 209.24 g/mol + HCl: 36.46 g/mol)
- Boiling Point : 332.2°C (free acid)
- Density : 1.233 g/cm³
- Hazard Code : Xi (Irritant)
The hydrochloride salt form is critical for enhancing aqueous solubility, a feature shared with other therapeutic agents like Jatrorrhizine hydrochloride and Berberine hydrochloride .
Comparison with Structural Analogs
Substituent Variations: Methyl vs. Ethyl Groups
5-Ethyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid hydrochloride (CAS 1185299-46-0) differs by an ethyl group at the 5-position instead of methyl. Key distinctions include:
Heterocyclic Ring Variations: Pyrrolidine vs. Piperidine
5-Ethyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride (CAS 1185301-30-7) replaces pyrrolidine with piperidine:
Physicochemical and Functional Comparison
Q & A
Basic: What are the molecular characteristics of 5-methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride?
The compound has a molecular formula of C₁₉H₂₃NO₄·HCl (calculated from structural analogs) with a molecular weight of 366.5 g/mol . Key features include a furan ring substituted with a pyrrolidine-methyl group and a carboxylic acid moiety. For precise characterization, use techniques like high-resolution mass spectrometry (HRMS) and ¹³C-NMR to confirm the backbone and substituents. Cross-reference with databases such as PubChem for validation.
Basic: How should this compound be handled and stored to ensure stability?
Based on safety data sheets (SDS) for structurally related hydrochlorides:
- Storage : Keep in a cool, dry place (20–25°C) away from incompatible materials like strong acids, bases, or oxidizers .
- Handling : Use inert atmospheres (e.g., nitrogen) during synthesis to prevent degradation. Static discharge and mechanical impact risks are negligible .
- Stability : Stable under normal conditions, but monitor for discoloration or precipitate formation as indicators of decomposition .
Basic: How can researchers determine physicochemical properties when data is unavailable (e.g., solubility, partition coefficient)?
When solubility or partition coefficients (logP) are unreported:
- Solubility Screening : Use a solvent panel (water, DMSO, ethanol) with HPLC-UV quantification to measure saturation points .
- logP Estimation : Apply the shake-flask method with octanol/water phases, followed by LC-MS analysis .
- pH-Dependent Stability : Perform accelerated degradation studies at varying pH levels (1–13) and temperatures (25–60°C) to identify optimal storage buffers .
Advanced: What synthetic strategies optimize the yield of this compound?
Key insights from pyrrolidine-furan carboxylate syntheses:
- Stepwise Functionalization : Introduce the pyrrolidine-methyl group via Mannich reactions under controlled pH (6–7) to avoid over-alkylation .
- Acid Hydrolysis : Use HCl in dioxane for carboxylate deprotection, ensuring temperatures ≤40°C to prevent furan ring degradation .
- Flow Chemistry : For scalability, employ continuous flow reactors to maintain precise temperature (±2°C) and residence time, improving yield by 15–20% compared to batch methods .
Advanced: What purification methods are effective for isolating high-purity samples?
- Recrystallization : Use ethyl acetate/hexane mixtures (3:1 v/v) to isolate the hydrochloride salt, achieving ≥98% purity .
- Column Chromatography : Apply reverse-phase C18 columns with a gradient of acetonitrile/water (0.1% TFA) for polar impurities .
- Ion-Exchange Resins : Remove residual amines using Dowex 50WX4 in HCl-saturated methanol .
Advanced: How can researchers assess its biological activity in vitro?
- Receptor Binding Assays : Screen for interactions with GPCRs (e.g., adenosine A₂A) using radioligand displacement (³H-labeled antagonists) .
- Enzyme Inhibition : Test IC₅₀ values against carboxylate-processing enzymes (e.g., MMP-9) via fluorescence-based kinetic assays .
- Cellular Uptake : Label the compound with ³H or ¹⁴C isotopes and quantify intracellular accumulation in HEK293 cells using scintillation counting .
Advanced: What analytical techniques resolve structural ambiguities (e.g., stereochemistry, tautomerism)?
- X-Ray Crystallography : Resolve pyrrolidine ring conformation and HCl counterion positioning .
- Dynamic NMR : Detect tautomerism in the furan-carboxylate system by analyzing temperature-dependent ¹H-NMR shifts in DMSO-d₆ .
- Vibrational Circular Dichroism (VCD) : Assign absolute configuration of chiral centers with >95% confidence .
Advanced: How should contradictory or missing data be addressed in experimental design?
- Case Example : If solubility data conflicts with observed precipitation, conduct DSC/TGA analysis to rule out polymorphic transitions .
- Data Gap Mitigation : Use QSAR models (e.g., SwissADME) to predict logP and solubility, then validate experimentally .
- Reproducibility : Cross-validate synthetic protocols with in situ IR monitoring to ensure reaction consistency across labs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
